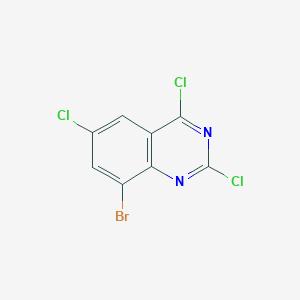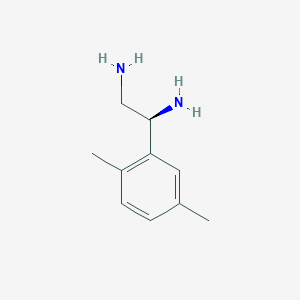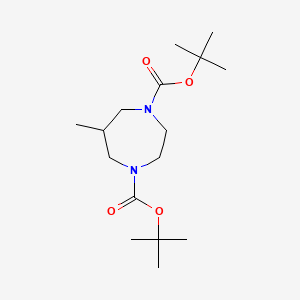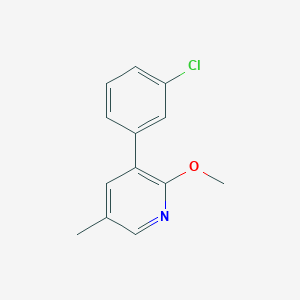![molecular formula C18H16N3O7S- B13056102 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate](/img/structure/B13056102.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate is a complex organic compound that features a cyclohexylidene group linked to a 2,4-dinitrophenyl group and an aminobenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate typically involves a multi-step process. The initial step often includes the formation of the cyclohexylidene intermediate, which is then reacted with 2,4-dinitrophenylhydrazine under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminobenzenesulfonate: shares similarities with other dinitrophenyl derivatives and sulfonate compounds.
2,4-Dinitrophenylhydrazine: A related compound used in similar synthetic applications.
Cyclohexylidene derivatives: Compounds with similar structural features and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C18H16N3O7S- |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]benzenesulfonate |
InChI |
InChI=1S/C18H17N3O7S/c22-20(23)12-9-10-14(17(11-12)21(24)25)13-5-1-2-6-15(13)19-16-7-3-4-8-18(16)29(26,27)28/h3-4,7-11,13H,1-2,5-6H2,(H,26,27,28)/p-1 |
InChI-Schlüssel |
BTJSNECFWJNRKR-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(=NC2=CC=CC=C2S(=O)(=O)[O-])C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
![Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13056035.png)


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate](/img/structure/B13056055.png)
![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)





![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)
![(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13056089.png)
